molecular formula C13H18N2O B10842331 3-(3-Dimethylamino-propyl)-1H-indol-4-ol

3-(3-Dimethylamino-propyl)-1H-indol-4-ol

Katalognummer B10842331
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: IBSZSSDQXMYZOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Dimethylamino-propyl)-1H-indol-4-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an indole ring with a hydroxyl group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Dimethylamino-propyl)-1H-indol-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-(dimethylamino)propylamine with an indole derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Dimethylamino-propyl)-1H-indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield indole-4-one derivatives, while substitution reactions can produce various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Dimethylamino-propyl)-1H-indol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 3-(3-Dimethylamino-propyl)-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Dimethylamino-propyl)-1H-indol-4-ol is unique due to its specific structural features, such as the presence of both a dimethylamino group and a hydroxyl group on the indole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

3-[3-(dimethylamino)propyl]-1H-indol-4-ol

InChI

InChI=1S/C13H18N2O/c1-15(2)8-4-5-10-9-14-11-6-3-7-12(16)13(10)11/h3,6-7,9,14,16H,4-5,8H2,1-2H3

InChI-Schlüssel

IBSZSSDQXMYZOZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC1=CNC2=C1C(=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.